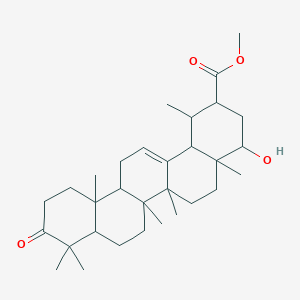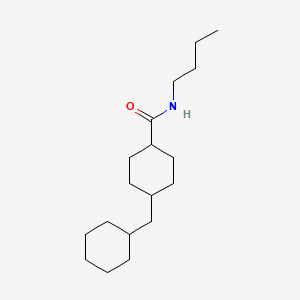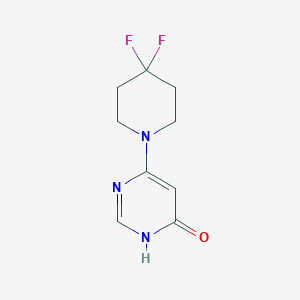
6-(4,4-Difluoropiperidin-1-yl)pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4,4-Difluoropiperidin-1-yl)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring fused with a piperidine ring substituted with two fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,4-Difluoropiperidin-1-yl)pyrimidin-4(3H)-one typically involves the reaction of a pyrimidine derivative with a difluoropiperidine derivative under controlled conditions. The reaction may be catalyzed by a base such as potassium carbonate in a polar solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a scalable and cost-effective production method.
Analyse Chemischer Reaktionen
Types of Reactions
6-(4,4-Difluoropiperidin-1-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.
Substitution: The fluorine atoms on the piperidine ring can be substituted with other functional groups to create derivatives with varied biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
6-(4,4-Difluoropiperidin-1-yl)pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of fluorine substitution on biological activity.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 6-(4,4-Difluoropiperidin-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets in the body. The fluorine atoms on the piperidine ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(4-Fluoropiperidin-1-yl)pyrimidin-4(3H)-one: Similar structure but with only one fluorine atom.
6-(4-Chloropiperidin-1-yl)pyrimidin-4(3H)-one: Substitution of fluorine with chlorine.
6-(4-Methylpiperidin-1-yl)pyrimidin-4(3H)-one: Substitution of fluorine with a methyl group.
Uniqueness
6-(4,4-Difluoropiperidin-1-yl)pyrimidin-4(3H)-one is unique due to the presence of two fluorine atoms on the piperidine ring, which can significantly influence its chemical and biological properties. The difluorinated piperidine ring can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in medicinal chemistry.
Eigenschaften
Molekularformel |
C9H11F2N3O |
|---|---|
Molekulargewicht |
215.20 g/mol |
IUPAC-Name |
4-(4,4-difluoropiperidin-1-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H11F2N3O/c10-9(11)1-3-14(4-2-9)7-5-8(15)13-6-12-7/h5-6H,1-4H2,(H,12,13,15) |
InChI-Schlüssel |
BFOMKASKAOHQNR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1(F)F)C2=CC(=O)NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


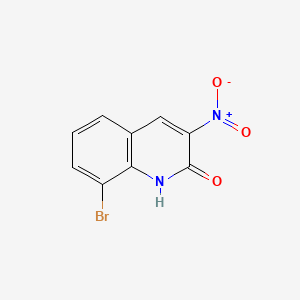

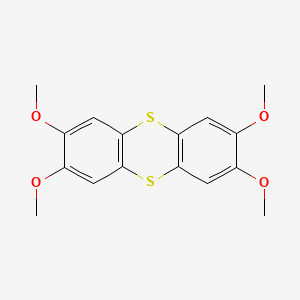



![5-bromo-N-[(3-chloro-4,5-dimethoxyphenyl)methylideneamino]-2-methoxybenzamide](/img/structure/B14077633.png)

![4-(Trifluoromethoxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14077645.png)

